![molecular formula C14H13ClN2O2 B3337166 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea CAS No. 54964-89-5](/img/structure/B3337166.png)
1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea
Overview
Description
1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea, also known as CMU, is a synthetic compound that belongs to the class of arylalkylamines. It has been widely studied for its potential use in various scientific research applications, including as a tool for investigating the role of dopamine receptors in the brain. In
Mechanism of Action
1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine to the receptor. This results in a decrease in the activity of the mesolimbic dopamine system, which is associated with reward processing and motivation. 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea has also been shown to have some affinity for other dopamine receptors, including D2 and D4, although it is less selective for these receptors compared to D3.
Biochemical and Physiological Effects:
In addition to its effects on the mesolimbic dopamine system, 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea has also been shown to have effects on other neurotransmitter systems, including the serotonin system. It has been suggested that 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea may have potential as a treatment for depression and other mood disorders, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and behavioral processes. However, one limitation of 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea is its relatively low potency compared to other dopamine receptor antagonists, which may require higher doses to achieve desired effects.
Future Directions
There are several potential future directions for research on 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in the treatment of addiction and other related disorders. Another area of interest is the investigation of the potential use of 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea in the treatment of depression and other mood disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea and its potential as a tool for investigating the role of dopamine receptors in the brain.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea has been extensively used as a tool for investigating the role of dopamine receptors in the brain. It has been shown to selectively bind to dopamine D3 receptors, which are primarily found in the mesolimbic system of the brain. This system is involved in reward processing and motivation, making it an important target for the development of drugs for the treatment of addiction and other related disorders.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-9-5-4-8-12(13)17-14(18)16-11-7-3-2-6-10(11)15/h2-9H,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGFWIFBPJMEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304172 | |
Record name | 1-(2-chlorophenyl)-3-(2-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea | |
CAS RN |
54964-89-5 | |
Record name | NSC164428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chlorophenyl)-3-(2-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-CHLOROPHENYL)-3-(2-METHOXYPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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